2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring and a chlorophenoxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-(4-chlorophenoxy)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines.
Scientific Research Applications
2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it interferes with the synthesis of essential biomolecules, leading to the death of microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide
- N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide
- 4-[[3-(4-Chlorophenoxy)phenyl]methyl]-N-phenylpiperazine-1-carboxamide
Uniqueness
2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine stands out due to its triazine ring structure, which imparts unique chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H12ClN5O |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12ClN5O/c16-10-1-5-12(6-2-10)22-13-7-3-11(4-8-13)20-15-19-9-18-14(17)21-15/h1-9H,(H3,17,18,19,20,21) |
InChI Key |
JSPXITPXMRLRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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